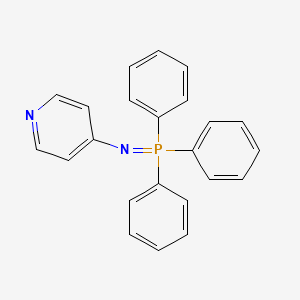
4-Pyridinamine, N-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinamine, N-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C23H19N2P This compound is characterized by the presence of a pyridine ring substituted with an aminophosphoranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, N-(triphenylphosphoranylidene)- typically involves the reaction of 4-aminopyridine with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4-Pyridinamine, N-(triphenylphosphoranylidene)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinamine, N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophosphoranyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted pyridine derivatives.
Scientific Research Applications
4-Pyridinamine, N-(triphenylphosphoranylidene)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Pyridinamine, N-(triphenylphosphoranylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A simpler derivative of pyridine with known applications in neurology and as a research tool.
Triphenylphosphine: A common reagent in organic synthesis, often used in the preparation of phosphoranyl derivatives.
Uniqueness
4-Pyridinamine, N-(triphenylphosphoranylidene)- is unique due to its combination of a pyridine ring with an aminophosphoranyl group. This structural feature imparts distinct chemical properties, making it valuable for specific applications in coordination chemistry, catalysis, and material science. Its ability to form stable complexes with metal ions sets it apart from simpler pyridine derivatives and other phosphoranyl compounds.
Properties
CAS No. |
77116-69-9 |
|---|---|
Molecular Formula |
C23H19N2P |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
triphenyl(pyridin-4-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C23H19N2P/c1-4-10-21(11-5-1)26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)25-20-16-18-24-19-17-20/h1-19H |
InChI Key |
RTEXGHZSMWNZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















